![molecular formula C18H20N2O2 B604699 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone CAS No. 1321752-63-9](/img/structure/B604699.png)

1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxyphenyl)propan-1-one, also known as Paroxypropione, is a manufactured, nonsteroidal estrogen which has been used medically as an antigonadotropin .

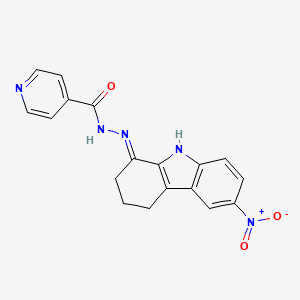

Molecular Structure Analysis

The molecular formula of 1-(4-Hydroxyphenyl)propan-1-one is C9H10O2 . It has a molecular weight of 150.174 . The exact mass is 150.068085 .Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)propan-1-one has a density of 1.1±0.1 g/cm3 . Its boiling point is 152-154 °C26 mm Hg (lit.) and the melting point is 36-38 °C (lit.) . The compound is slightly soluble in water with a solubility of 0.34 g/l at 15 ºC .Applications De Recherche Scientifique

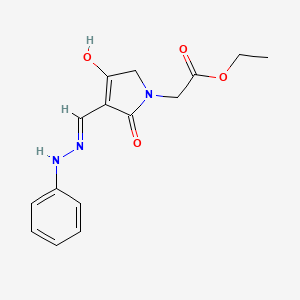

Synthesis and Characterization

Hydrazones and their complexes are synthesized through reactions involving hydrazone ligands, showcasing diverse biological activities. These compounds are characterized by various spectroscopic methods, indicating their potential as antimicrobial agents and for other biological applications. For instance, El-Sherif reports the synthesis of hydrazone ligands and their metal complexes, revealing antimicrobial activity, particularly against Gram-positive bacteria, suggesting a relationship between antimicrobial activity and the cell wall structure of bacteria (El-Sherif, 2009).

Biological Activities

Research has delved into the antimicrobial and antibacterial properties of hydrazone derivatives and their metal complexes. Prithivirajan et al. synthesized chalcone-hydrazone derivatives showing pronounced antibacterial activities, representing a new collection of antibacterial agents and DNA gyrase inhibitors (Prithivirajan, Marimuthu, & Jas, 2019). Furthermore, Tharmaraj et al. synthesized and characterized metal complexes of hydrazone ligands, noting enhanced antimicrobial activity compared to the free ligand, highlighting the potential of metal-hydrazone complexes in antimicrobial applications (Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009).

Environmental Applications

Chhaya and Gupte explored the use of laccase in the bioremediation of Bisphenol A, an environmental pollutant, using reverse micelles systems. This study demonstrates the potential of enzyme-based systems for the degradation of hydrophobic phenolic environmental pollutants, offering insights into the environmental applications of hydrazone-related compounds (Chhaya & Gupte, 2013).

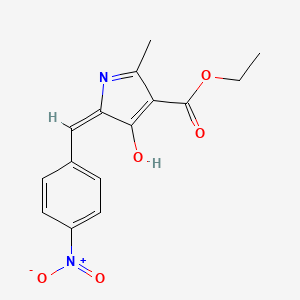

Antioxidant and Radical Scavenging Activities

Compounds like diflunisal hydrazide-hydrazones have been synthesized and evaluated for their antimycobacterial, antimicrobial, anticonvulsant, and antiradical activities. These studies reveal the potential of hydrazone derivatives as multifunctional agents with significant biological activities, including radical scavenging properties (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).

Optical and Material Science Applications

Naseema et al. investigated the third-order nonlinear optical properties of hydrazones, indicating their potential in optical device applications such as optical limiters and switches. This highlights the significance of hydrazones in the development of materials with specialized optical properties (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Propriétés

IUPAC Name |

4-[(E)-C-ethyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17+,20-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNALRUDYMXNR-XPWSMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(2-cyclohexylidenehydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)

![3-amino-3-(cyclohexylamino)-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B604620.png)

![4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B604624.png)

![ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604625.png)

![Ethyl 2-(acetylamino)-7-{[(3,4,5-trimethoxybenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604628.png)

![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)

![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)

![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B604636.png)

![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)